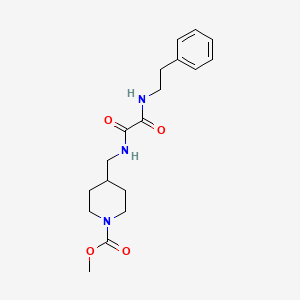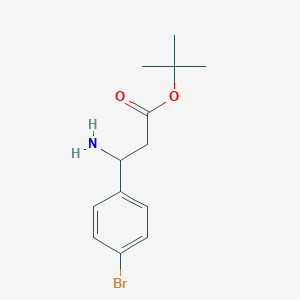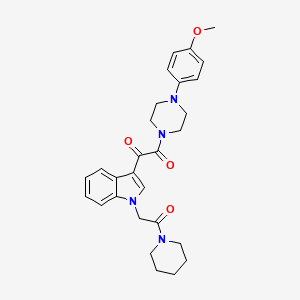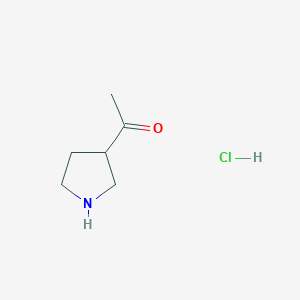
Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The compound also has an amide group (acetamido), which is a key functional group in proteins and pharmaceuticals. The phenethylamino group suggests the compound could have interesting biological properties, as phenethylamine structures are found in a variety of drugs and neurotransmitters.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the acetamido group, and the attachment of the phenethylamino group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring would add a level of rigidity to the molecule, while the various functional groups could participate in a variety of interactions, such as hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The piperidine ring could potentially undergo substitutions or additions .Applications De Recherche Scientifique
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
A study by Magano, Kiser, Shine, and Chen (2014) described the synthesis of various organic compounds, including methyl 4-aminobenzoate and benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, through palladium-catalyzed CH functionalization. This methodology is significant for medicinal chemistry synthesis, including the production of inhibitors for the serine palmitoyl transferase enzyme, demonstrating a versatile application in developing potential therapeutic agents (Magano et al., 2014).
Cardiovascular Activity and Electrochemical Oxidation
Krauze and colleagues (2004) investigated the synthesis, cardiovascular activity, and electrochemical oxidation of nitriles derived from 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid. This research highlighted the potential of using piperidine and its derivatives in the development of cardiovascular drugs, providing insights into their electrochemical properties and how these might influence therapeutic efficacy (Krauze et al., 2004).
Synthesis and Anti-bacterial Study of N-substituted Derivatives
Research by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a compound structurally related to methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate. These compounds were screened for their antibacterial properties, demonstrating moderate to high activity against both Gram-negative and Gram-positive bacteria. This study underlines the potential of such derivatives in developing new antibacterial agents (Khalid et al., 2016).
Catalytic Efficiency of Polymer-bound 4-dialkylamino Pyridines
Guendouz, Jacquier, and Verducci (1988) explored the synthesis and catalytic efficiency of polymer-bound 4-dialkylamino pyridines, including compounds related to the chemical structure of interest. Their work highlights the utility of such compounds in catalyzing organic reactions, potentially offering new pathways for chemical synthesis and the production of pharmaceuticals (Guendouz et al., 1988).
Synthesis and Screening for Antibacterial Activity
Iqbal and colleagues (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research provides evidence of the potential pharmaceutical applications of piperidine-derived compounds in combating bacterial infections (Iqbal et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[[2-oxo-2-(2-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-25-18(24)21-11-8-15(9-12-21)13-20-17(23)16(22)19-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQUWCIYYZTHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641165.png)


![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641169.png)

![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)
![Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2641174.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2641181.png)
![3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2641182.png)
![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)

![Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B2641187.png)
